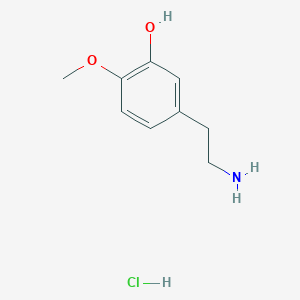

4-O-Methyldopamine hydrochloride

描述

The exact mass of the compound 3-Hydroxy-4-methoxyphenethylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131752. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5-(2-aminoethyl)-2-methoxyphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-12-9-3-2-7(4-5-10)6-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAFITWSSODFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3213-30-7 (Parent) | |

| Record name | 4-O-Methyldopamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30983059 | |

| Record name | 5-(2-Aminoethyl)-2-methoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30983059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500382 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

645-33-0 | |

| Record name | 3-Hydroxy-4-methoxyphenethylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-O-Methyldopamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 645-33-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-Aminoethyl)-2-methoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30983059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-aminoethyl)guaiacol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-O-METHYLDOPAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CP13H7TI9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-O-Methyldopamine hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Methyldopamine hydrochloride, also known as 4-methoxytyramine hydrochloride, is a mono-O-methylated metabolite of the essential neurotransmitter dopamine (B1211576). Formed through the action of catechol-O-methyltransferase (COMT), this compound is an endogenous trace amine that plays a role in catecholamine metabolism.[1][2] Its structural similarity to dopamine and other adrenergic compounds suggests potential interactions with various physiological pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and potential mechanisms of action of this compound, supported by experimental methodologies and pathway visualizations.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of 4-O-methyldopamine. The core structure consists of a phenethylamine (B48288) backbone with a hydroxyl group at the 3-position and a methoxy (B1213986) group at the 4-position of the phenyl ring. It is classified as a monomethoxybenzene, a phenol, and a primary amino compound.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | 5-(2-aminoethyl)-2-methoxyphenol;hydrochloride | |

| Synonyms | 4-Methoxytyramine HCl, 3-Hydroxy-4-methoxyphenethylamine HCl | [4][5][6] |

| CAS Number | 645-33-0 | [4] |

| Molecular Formula | C₉H₁₃NO₂ · HCl | [5] |

| Molecular Weight | 203.67 g/mol | [4][5] |

| Appearance | White to light brown crystalline solid | |

| Melting Point | 207-211 °C | |

| Solubility | DMF: 5 mg/mL; DMSO: 5 mg/mL; PBS (pH 7.2): 10 mg/mL | |

| SMILES | COC1=C(C=C(C=C1)CCN)O.Cl | [7] |

| InChIKey | KAAFITWSSODFMA-UHFFFAOYSA-N | [7] |

| Stereochemistry | Achiral | [7] |

Biological Activity and Mechanism of Action

Metabolic Origin

4-O-Methyldopamine is an endogenous compound formed from the neurotransmitter dopamine. The enzyme Catechol-O-methyltransferase (COMT) catalyzes the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to the 4-position hydroxyl group of dopamine's catechol ring.[1][2] This methylation is a primary pathway for the inactivation and detoxification of catecholamines.[1][4]

Adrenergic Receptor Activity

While direct and extensive studies on 4-O-Methyldopamine are limited, its mechanism of action is likely related to that of structurally similar compounds, particularly the metabolites of the antihypertensive drug methyldopa. Methyldopa is metabolized to alpha-methyldopamine (B1210744) and subsequently to alpha-methylnorepinephrine.[8][9][10] This active metabolite, alpha-methylnorepinephrine, acts as a potent and selective agonist for presynaptic α₂-adrenergic receptors in the central nervous system.[8][9][11] Activation of these inhibitory autoreceptors leads to a reduction in sympathetic outflow from the brain, resulting in decreased peripheral vascular resistance and a lowering of blood pressure.[9][11] Given its structural analogy, 4-O-Methyldopamine may exert its physiological effects, such as the observed induction of tachycardia and increased blood pressure at higher doses, through interaction with adrenergic receptors, although its specific receptor subtype affinity and agonist/antagonist profile require further elucidation.

Dihydropteridine Reductase (DHPR) Inhibition

Some evidence suggests that 4-O-Methyldopamine may act as an inhibitor of dihydropteridine reductase (DHPR). This enzyme is critical for the regeneration of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for the synthesis of dopamine, serotonin, and norepinephrine.[12][13] Dopamine itself has been shown to inhibit DHPR.[6] Inhibition of DHPR by dopamine or its metabolites could represent a feedback mechanism to control neurotransmitter biosynthesis.[6] However, detailed kinetic studies on the inhibition of DHPR specifically by 4-O-Methyldopamine are not extensively documented.

Experimental Protocols

Cell Viability Assessment via MTT Assay

This protocol describes a method to assess the cytotoxicity of this compound on the human neuroblastoma cell line SH-SY5Y. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of mitochondrial enzymes, which reflects cell viability.[14]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

MTT reagent (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile 96-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Culture SH-SY5Y cells to 80-90% confluency. Detach cells using Trypsin-EDTA, count them, and seed 1x10⁴ cells in 100 µL of complete medium per well into a 96-well plate.[15] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Create a serial dilution to achieve the desired final concentrations (e.g., 1 µM to 500 µM).

-

Remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells with untreated cells (vehicle control) and wells with medium only (blank control). Incubate for 24 hours.[14]

-

MTT Incubation: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[3][15]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control wells: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Synthesis Outline

A detailed, peer-reviewed synthesis protocol for this compound was not prominently available. However, a plausible synthetic route can be inferred from methods used for similar compounds like dopamine hydrochloride.[16] A common strategy involves the demethylation of a more readily available precursor, such as 3,4-dimethoxyphenethylamine. Selective demethylation at the 3-position followed by hydrochloride salt formation would yield the target compound.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion

This compound is a key metabolite in the dopamine degradation pathway. Its structural similarity to potent adrenergic agents suggests it may possess neuromodulatory or cardiovascular activity, primarily through interaction with adrenergic receptors. While its precise biological role and pharmacological profile are still areas for further investigation, its known effects on cell viability at high concentrations and its potential to inhibit critical enzymes like DHPR highlight its importance. The methodologies and pathways outlined in this guide provide a foundational framework for researchers and professionals engaged in neuroscience, pharmacology, and drug development to further explore the significance of this endogenous compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 3. MTT assay [protocols.io]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. 4-o-methyldopamine hyrdochloride | Sigma-Aldrich [sigmaaldrich.com]

- 6. Inhibition of dihydropteridine reductase by dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Methyldopa - Wikipedia [en.wikipedia.org]

- 9. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. What is the mechanism of Methyldopa? [synapse.patsnap.com]

- 12. Dihydropteridine reductase deficiency: levodopa's long-term effectiveness without dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dopamine agonists in dihydropteridine reductase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CN111892507A - Synthesis method of high-purity dopamine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-O-Methyldopamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 4-O-Methyldopamine hydrochloride. This compound, a metabolite of the essential neurotransmitter dopamine (B1211576), is of growing interest to the scientific community for its potential pharmacological activities, including its role as an inhibitor of dihydropteridine reductase. This document details a viable synthetic pathway from readily available starting materials, presents a full suite of characterization data, and explores its biological context through signaling pathway diagrams.

Synthesis of this compound

A plausible and efficient multi-step synthesis of this compound can be achieved starting from vanillin (B372448), a widely available and renewable building block. The synthetic route proceeds through the formation of key intermediates, including vanillyl alcohol and 3-hydroxy-4-methoxyphenylacetonitrile, followed by reduction and salt formation.

Synthetic Pathway

Caption: Synthetic pathway of this compound from vanillin.

Experimental Protocols

Step 1: Synthesis of Vanillyl Alcohol from Vanillin

-

Reaction: Reduction of the aldehyde group of vanillin to a primary alcohol.

-

Procedure: To a solution of vanillin (1 equivalent) in methanol, sodium borohydride (B1222165) (NaBH₄, 1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is then evaporated, and the residue is acidified with dilute HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford vanillyl alcohol.

Step 2: Synthesis of Vanillyl Chloride from Vanillyl Alcohol

-

Reaction: Conversion of the primary alcohol to the corresponding chloride.

-

Procedure: Vanillyl alcohol (1 equivalent) is stirred vigorously with concentrated hydrochloric acid for 15 minutes. The mixture is then transferred to a separatory funnel, and the lower layer containing vanillyl chloride is separated and dried.[1]

Step 3: Synthesis of 3-Hydroxy-4-methoxyphenylacetonitrile from Vanillyl Chloride

-

Reaction: Nucleophilic substitution of the chloride with a cyanide group.

-

Procedure: To a solution of vanillyl chloride (1 equivalent) in dry acetone, sodium cyanide (NaCN, 1.5 equivalents) and a catalytic amount of sodium iodide (NaI) are added. The mixture is heated under reflux with vigorous stirring for 16-20 hours. After cooling, the solid is filtered off, and the filtrate is concentrated. The resulting residue is taken up in a suitable organic solvent (e.g., benzene), washed with water, dried, and the solvent is removed under reduced pressure to yield 3-hydroxy-4-methoxyphenylacetonitrile.[1]

Step 4: Synthesis of 4-O-Methyldopamine from 3-Hydroxy-4-methoxyphenylacetonitrile

-

Reaction: Reduction of the nitrile group to a primary amine.

-

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction: The nitrile (1 equivalent) is dissolved in a dry ethereal solvent (e.g., diethyl ether or THF) and added dropwise to a suspension of LiAlH₄ (excess) in the same solvent under an inert atmosphere. The reaction mixture is stirred at room temperature or gentle reflux until the reaction is complete. The reaction is then carefully quenched by the sequential addition of water and aqueous NaOH. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give 4-O-methyldopamine.

-

Method B: Catalytic Hydrogenation: The nitrile (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol) containing a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. The mixture is then subjected to hydrogenation with H₂ gas in a Parr apparatus until the uptake of hydrogen ceases. The catalyst is filtered off, and the solvent is evaporated to yield 4-O-methyldopamine.

Step 5: Synthesis of this compound

-

Reaction: Formation of the hydrochloride salt.

-

Procedure: 4-O-Methyldopamine is dissolved in a minimal amount of a suitable solvent (e.g., ethanol or diethyl ether), and a solution of hydrochloric acid in the same or another appropriate solvent is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the key analytical data for this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄ClNO₂ | [2] |

| Molecular Weight | 203.67 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 207-211 °C | [4] |

| CAS Number | 645-33-0 | [5] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | - |

Mass Spectrometry (MS)

| m/z Value | Interpretation | Reference |

| 167 | [M]+ (Molecular ion of the free base) | [6] |

| 138 | Fragment ion | [4] |

| 137 | Fragment ion | [4] |

| 123 | Fragment ion | [4] |

Biological Context and Signaling Pathways

4-O-Methyldopamine is a known metabolite of dopamine, a critical neurotransmitter in the central nervous system. Its formation is catalyzed by the enzyme Catechol-O-methyltransferase (COMT).

Dopamine Metabolism

Caption: Simplified metabolic pathway of dopamine highlighting the formation of 4-O-Methyldopamine.

Inhibition of Dihydropteridine Reductase (DHPR)

4-O-Methyldopamine has been identified as an inhibitor of dihydropteridine reductase (DHPR). This enzyme is crucial for the regeneration of tetrahydrobiopterin (B1682763) (BH₄), an essential cofactor for the synthesis of several neurotransmitters, including dopamine itself.

References

- 1. benchchem.com [benchchem.com]

- 2. WikiGenes - QDPR - quinoid dihydropteridine reductase [wikigenes.org]

- 3. The Role of Dopamine and Its Dysfunction as a Consequence of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-O-Methyldopamine | C9H13NO2 | CID 1748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 3-O-Methyldopamine hydrochloride(1477-68-5) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide on the Core Mechanism of Action of 4-O-Methyldopamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Methyldopamine hydrochloride, also known as 4-Methoxytyramine hydrochloride, is a biogenic amine structurally related to the neurotransmitter dopamine (B1211576). While historically considered an inactive metabolite, recent research has illuminated its role as a pharmacologically active compound, primarily through its interaction with the Trace Amine-Associated Receptor 1 (TAAR1). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its primary molecular target, downstream signaling pathways, and potential interactions with other receptor systems. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and presents visual representations of the key signaling cascades to facilitate a deeper understanding for researchers and professionals in drug development.

Primary Mechanism of Action: TAAR1 Agonism

The principal mechanism of action of 4-O-Methyldopamine is its function as a potent agonist at the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor (GPCR) that is expressed in brain regions associated with monoaminergic systems, playing a crucial role in modulating neurotransmission.

Upon binding to TAAR1, 4-O-Methyldopamine initiates a conformational change in the receptor, leading to the activation of the associated Gαs protein subunit. This activation stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The resultant increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.

Quantitative Pharmacological Data

While comprehensive quantitative data for this compound across all receptor families is still emerging, studies on its isomer, 3-Methoxytyramine (3-MT), provide valuable insights into its potential binding profile. It is important to note that while structurally similar, the binding affinities of 4-O-Methyldopamine may differ.

| Receptor Subtype | Ligand | Parameter | Value (µM) |

| α2A-Adrenergic | 3-Methoxytyramine | IC50 | 3.6 ± 0.2[1] |

| α2C-Adrenergic | 3-Methoxytyramine | IC50 | 55 ± 14[1] |

| Dopamine D1 | 3-Methoxytyramine | IC50 | 121 ± 43[1] |

| Dopamine D2 | 3-Methoxytyramine | IC50 | 36 ± 14[1] |

Table 1: Binding Affinities (IC50) of 3-Methoxytyramine at Adrenergic and Dopamine Receptors. [1]

Studies have confirmed that 4-methoxytyramine (4-MT) demonstrates agonistic activity at the human TAAR1 receptor, leading to the accumulation of cAMP.[2] However, specific EC50 and Ki values for 4-O-Methyldopamine at TAAR1 and other monoaminergic receptors are not yet widely published.

Potential Interactions with Other Receptor Systems

Given its structural similarity to dopamine and the binding profile of its isomer 3-MT, it is plausible that this compound may exhibit some affinity for dopamine and adrenergic receptors.

-

Dopamine Receptors: Interaction with D1 and D2 dopamine receptors could potentially modulate dopaminergic signaling. The moderate affinity of 3-MT for these receptors suggests that at higher concentrations, 4-O-Methyldopamine might exert effects through these pathways.

-

Adrenergic Receptors: The high affinity of 3-MT for the α2A-adrenergic receptor suggests a potential for 4-O-Methyldopamine to interact with this receptor subtype, which is involved in regulating norepinephrine (B1679862) release.

Further research is required to fully elucidate the binding affinities and functional activities of 4-O-Methyldopamine at these and other receptor systems, including serotonin (B10506) receptors.

Experimental Protocols

The following sections outline generalized experimental protocols that are standardly used to characterize the pharmacological profile of compounds like this compound.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol:

-

Membrane Preparation:

-

Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the human TAAR1, D1, D2, or α2A receptor gene).

-

Harvest cells and homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-p-Tyramine for TAAR1, [³H]-SCH23390 for D1, [³H]-Spiperone for D2, [³H]-Rauwolscine for α2A).

-

Add varying concentrations of this compound.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the target receptor.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of intracellular cAMP, indicating its functional activity as an agonist or antagonist.

Protocol:

-

Cell Culture:

-

Plate cells expressing the receptor of interest (e.g., CHO or HEK293 cells stably expressing human TAAR1) in a 96- or 384-well plate.

-

Allow cells to adhere and grow overnight.

-

-

Compound Treatment:

-

Wash the cells with a suitable assay buffer.

-

Add varying concentrations of this compound to the wells.

-

Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP in each well using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Plot the measured cAMP levels against the log concentration of this compound to create a dose-response curve.

-

Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum effect of the compound).

-

Conclusion

This compound's primary mechanism of action is as an agonist at the Trace Amine-Associated Receptor 1, leading to the stimulation of the Gαs-adenylyl cyclase-cAMP signaling pathway. Its structural similarity to dopamine and the binding profile of its isomer, 3-methoxytyramine, suggest potential off-target interactions with dopaminergic and adrenergic receptors, particularly at higher concentrations. Further comprehensive pharmacological profiling is necessary to fully delineate its receptor selectivity and functional activity. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and its potential as a pharmacological tool or therapeutic agent.

References

4-O-Methyldopamine hydrochloride biological activity and function

An In-depth Technical Guide on the Biological Activity and Function of 4-O-Methyldopamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document summarizes the currently available scientific information on this compound. It is important to note that comprehensive data regarding its biological activity, mechanism of action, and specific signaling pathways are limited in publicly accessible literature. Much of the understanding is inferred from its role as a dopamine (B1211576) metabolite and studies on its isomer, 3-O-Methyldopamine.

Introduction

This compound, also known as 3-Hydroxy-4-methoxyphenethylamine hydrochloride or 4-Methoxytyramine hydrochloride, is a catecholamine compound.[1][2] It is recognized primarily as a metabolite of the neurotransmitter dopamine.[3] The methylation of dopamine is catalyzed by the enzyme Catechol-O-methyltransferase (COMT), which can occur at either the 3- or 4-hydroxyl position of the catechol ring, resulting in 3-O-Methyldopamine or 4-O-Methyldopamine, respectively. While 3-O-Methyldopamine is the major metabolite, 4-O-Methyldopamine is also formed and has distinct, though less studied, biological activities. This document aims to consolidate the existing knowledge on the biological functions, quantitative data, and potential mechanisms of action of this compound.

Chemical and Physical Properties

| Property | Value |

| Synonyms | 4-Methoxytyramine hydrochloride, 3-Hydroxy-4-methoxyphenethylamine hydrochloride |

| CAS Number | 645-33-0[2] |

| Molecular Formula | C₉H₁₃NO₂ · HCl[2] |

| Molecular Weight | 203.67 g/mol [2] |

| Appearance | Solid[4] |

| Melting Point | 207-211°C[5] |

Biological Activity and Function

The biological activities of 4-O-Methyldopamine are multifaceted, with observed effects on the nervous and cardiovascular systems. It is also noted to have an inhibitory effect on dihydropteridine reductase, though the specifics of this inhibition are not well-detailed in the available literature.[1]

Neurotoxicity

In vitro studies have demonstrated that 4-O-Methyldopamine can induce neurotoxicity. At a concentration of 200 µM, it has been shown to decrease the viability of SH-SY5Y human neuroblastoma cells.[3] The proposed mechanism for this cytotoxicity involves the generation of reactive quinones, which can lead to cellular damage and apoptosis.[3]

Cardiovascular Effects

In vivo studies in rats have indicated that 4-O-Methyldopamine has significant cardiovascular effects. Administration of a 1 mg/kg dose has been reported to induce tachycardia (increased heart rate) and an increase in blood pressure.[3] This suggests a sympathomimetic action, potentially through interaction with adrenergic receptors.

Neurological Effects

High doses of 4-O-Methyldopamine have been shown to induce neurological effects in mice. A dose of 100 mg/kg was found to cause tremors and rigidity, indicating a potential impact on motor control pathways in the central nervous system.[3]

Receptor Interactions (Inferred)

Quantitative Data Summary

The available quantitative data on the biological activity of this compound is limited. The following table summarizes the key findings.

| Biological Effect | Model System | Concentration / Dose | Result | Reference |

| Neurotoxicity | SH-SY5Y cells | 200 µM | Decreased cell viability | [3] |

| Cardiovascular | Rats | 1 mg/kg | Induction of tachycardia and increased blood pressure | [3] |

| Neurological | Mice | 100 mg/kg | Induction of tremors and rigidity | [3] |

Signaling Pathways

Direct evidence for the specific signaling pathways modulated by 4-O-Methyldopamine is not available. However, based on its structural relationship to dopamine and its observed physiological effects, a hypothetical signaling pathway can be proposed. As a catecholamine, it is likely to interact with G-protein coupled receptors (GPCRs), such as dopamine and adrenergic receptors.

Hypothetical Signaling Pathway

The diagram below illustrates a potential mechanism of action for 4-O-Methyldopamine, assuming it interacts with dopaminergic and adrenergic receptors. Activation of these receptors would likely modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels, which in turn would activate downstream effectors like Protein Kinase A (PKA) to produce a cellular response.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Plasma methoxytyramine: clinical utility with metanephrines for diagnosis of pheochromocytoma and paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Plasma methoxytyramine: clinical utility with metanephrines for diagnosis of pheochromocytoma and paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Methoxytyramine and normetanephrine as indicators of dopamine and noradrenaline release in mouse brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-O-Methyldopamine Hydrochloride as a Dopamine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Methyldopamine (4-methoxytyramine) is a metabolite of the essential neurotransmitter dopamine (B1211576).[1] Its formation is a critical step in the metabolic pathway of dopamine, primarily catalyzed by the enzyme Catechol-O-methyltransferase (COMT). This technical guide provides a comprehensive overview of 4-O-Methyldopamine hydrochloride, focusing on its biochemical origins, physicochemical properties, and its role as a dopamine metabolite. Due to the limited availability of specific quantitative data and detailed experimental studies on 4-O-Methyldopamine itself, this guide will focus on the well-established aspects of its formation and properties, while also highlighting areas where further research is needed.

Introduction

Dopamine, a catecholamine, plays a pivotal role in numerous physiological functions, including motor control, motivation, reward, and cognitive function. The precise regulation of dopamine levels in the central and peripheral nervous systems is crucial for maintaining homeostasis. The metabolic degradation of dopamine is a key component of this regulation, and O-methylation is a major pathway in this process. 4-O-Methyldopamine is one of the two primary O-methylated metabolites of dopamine, the other being 3-O-methyldopamine (3-methoxytyramine). This guide will focus on the 4-O-methylated isomer and its hydrochloride salt, a common form for laboratory use.

Physicochemical Properties of this compound

This compound is the salt form of 4-O-Methyldopamine, which enhances its stability and solubility for experimental purposes. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 5-(2-Aminoethyl)-2-methoxyphenol hydrochloride | |

| Synonyms | 4-Methoxytyramine HCl, 3-Hydroxy-4-methoxyphenethylamine HCl | |

| CAS Number | 645-33-0 | |

| Molecular Formula | C₉H₁₄ClNO₂ | |

| Molecular Weight | 203.67 g/mol | |

| Appearance | Solid | [1] |

| Melting Point | 207-211 °C | |

| Solubility | Soluble in water |

Metabolic Pathway of Dopamine to 4-O-Methyldopamine

The primary pathway for the formation of 4-O-Methyldopamine is the O-methylation of dopamine, catalyzed by the enzyme Catechol-O-methyltransferase (COMT). This reaction involves the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the hydroxyl group at the 4-position of the dopamine catechol ring.

Figure 1: Metabolic conversion of Dopamine to 4-O-Methyldopamine.

Experimental Protocols

While detailed experimental protocols specifically for 4-O-Methyldopamine are scarce in the literature, methodologies for studying dopamine metabolism and the activity of COMT are well-established. Below are generalized protocols relevant to the study of 4-O-Methyldopamine.

Determination of COMT Activity

A common method for determining COMT activity involves incubating a source of the enzyme (e.g., liver homogenate) with dopamine and a methyl donor (SAM), followed by the quantification of the methylated metabolites.

Protocol:

-

Enzyme Preparation: Prepare a crude enzyme extract from tissue homogenates (e.g., rat liver) by centrifugation.

-

Incubation: Incubate the enzyme preparation with a known concentration of dopamine and S-adenosyl-L-methionine in a suitable buffer at 37°C.

-

Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

-

Extraction: Extract the metabolites from the reaction mixture using a solid-phase extraction column.

-

Quantification: Analyze the extracted metabolites using High-Performance Liquid Chromatography (HPLC) with electrochemical detection or Mass Spectrometry (MS).

Analysis of 4-O-Methyldopamine in Biological Samples

The detection and quantification of 4-O-Methyldopamine in biological matrices like plasma or urine typically involve chromatographic techniques.

Protocol:

-

Sample Preparation: Precipitate proteins from the biological sample (e.g., with acetonitrile) and centrifuge to obtain a clear supernatant.

-

Chromatographic Separation: Inject the supernatant into an HPLC system equipped with a reverse-phase column to separate 4-O-Methyldopamine from other components.

-

Detection: Use a sensitive detector, such as an electrochemical detector or a mass spectrometer, to identify and quantify the 4-O-Methyldopamine peak based on its retention time and mass-to-charge ratio.

Figure 2: General experimental workflows.

Potential Physiological Significance and Future Research

The physiological role of 4-O-Methyldopamine is not as extensively studied as that of its precursor, dopamine, or its isomer, 3-O-methyldopamine. As a metabolite, its primary role is likely related to the termination of dopamine signaling. However, the potential for 4-O-Methyldopamine to have its own biological activity cannot be entirely ruled out and represents an important area for future investigation.

Key areas for future research include:

-

Pharmacokinetics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of 4-O-Methyldopamine are needed to understand its in vivo fate.

-

Receptor Binding: Comprehensive screening of 4-O-Methyldopamine against a panel of neurotransmitter receptors and transporters would clarify its potential for off-target effects or direct biological activity.

-

Physiological Effects: In vivo studies are required to determine if 4-O-Methyldopamine has any significant cardiovascular, neurological, or endocrine effects.

-

Clinical Relevance: Investigating the levels of 4-O-Methyldopamine in various pathological conditions could reveal its potential as a biomarker.

Conclusion

This compound is an important metabolite in the catabolism of dopamine. While its formation via COMT is a well-understood process, there is a notable gap in the scientific literature regarding its specific pharmacokinetic and pharmacodynamic properties. This guide has summarized the current knowledge and provided a framework for the experimental approaches necessary to further elucidate the role of this dopamine metabolite. For researchers in neuroscience and drug development, a deeper understanding of all dopamine metabolites, including 4-O-Methyldopamine, is essential for a complete picture of dopaminergic neurotransmission and for the development of novel therapeutics targeting this system.

References

In Vitro Characterization of 4-O-Methyldopamine Hydrochloride: A Methodological and Theoretical Guide

Disclaimer: Publicly available scientific literature lacks specific quantitative data from in vitro studies on 4-O-Methyldopamine hydrochloride. This guide provides a comprehensive framework of generalized experimental protocols and theoretical signaling pathways relevant for the in vitro characterization of a dopamine (B1211576) analog like this compound. The data presented in the tables are hypothetical and for illustrative purposes only.

Introduction

4-O-Methyldopamine, a methylated derivative of the neurotransmitter dopamine, is a compound of interest for researchers in neuropharmacology and drug development. Its structural similarity to dopamine suggests potential interactions with key biological targets within the central and peripheral nervous systems, including dopamine receptors, serotonin (B10506) receptors, and monoamine oxidase (MAO) enzymes. This technical guide outlines a series of standard in vitro assays essential for characterizing the pharmacological profile of this compound. The methodologies provided are based on established protocols for analogous compounds and are intended to serve as a foundational resource for researchers initiating studies on this and similar molecules.

Quantitative Data Summary

The following tables present hypothetical quantitative data for this compound to illustrate how experimental findings would be structured for comparative analysis.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM)

| Target Receptor | 4-O-Methyldopamine HCl (Ki, nM) | Reference Compound (e.g., Dopamine) (Ki, nM) |

| Dopamine D1 | 850 | 50 |

| Dopamine D2 | 150 | 25 |

| Dopamine D3 | 75 | 10 |

| Dopamine D4 | 250 | 40 |

| Dopamine D5 | 950 | 60 |

| Serotonin 5-HT1A | > 10,000 | 500 |

| Serotonin 5-HT2A | > 10,000 | 800 |

Table 2: Hypothetical Monoamine Oxidase Inhibition (IC50, µM)

| Enzyme | 4-O-Methyldopamine HCl (IC50, µM) | Reference Inhibitor (e.g., Pargyline) (IC50, µM) |

| MAO-A | 25 | 0.5 |

| MAO-B | 5 | 0.1 |

Experimental Protocols

Radioligand Receptor Binding Assays

This protocol outlines the determination of the binding affinity of this compound for dopamine and serotonin receptors.

a. Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand specific for the target receptor (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A)

-

This compound

-

Non-specific binding competitor (e.g., cold ligand)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

b. Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or the non-specific binding competitor.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a microplate scintillation counter.

-

Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric method to determine the inhibitory activity of this compound against MAO-A and MAO-B.[1][2]

a. Materials:

-

Recombinant human MAO-A and MAO-B enzymes.[1]

-

MAO substrate (e.g., kynuramine (B1673886) or p-tyramine).[1][2]

-

Horseradish peroxidase (HRP).[1]

-

Amplex® Red reagent.[1]

-

This compound

-

Reference inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B).

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).[1]

-

96-well black microplates.[1]

-

Fluorescence microplate reader.[1]

b. Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

To the wells of a 96-well plate, add the assay buffer, this compound at various concentrations, and the respective MAO enzyme (MAO-A or MAO-B).[1]

-

Pre-incubate the plate at 37°C for 15 minutes to allow for interaction between the inhibitor and the enzyme.[1]

-

Initiate the reaction by adding a mixture of the MAO substrate, HRP, and Amplex® Red reagent to each well.[1]

-

Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence (excitation ~535 nm, emission ~587 nm) over time in kinetic mode.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.

Cellular cAMP Accumulation Assay

This protocol measures the effect of this compound on intracellular cyclic AMP (cAMP) levels, indicating potential agonist or antagonist activity at G-protein coupled receptors.

a. Materials:

-

Cells expressing the target receptor (e.g., HEK293-D1)

-

This compound

-

Reference agonist (e.g., dopamine)

-

Reference antagonist (e.g., haloperidol)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Cell culture medium

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

b. Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate.

-

For agonist testing, add varying concentrations of this compound or the reference agonist to the cells.

-

For antagonist testing, pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of the reference agonist.

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data are analyzed to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Hypothetical D2-like receptor signaling cascade.

Caption: Receptor binding assay experimental workflow.

Caption: Logic of the fluorometric MAO inhibition assay.

References

The Enigmatic Role of 4-O-Methyldopamine Hydrochloride in Neurotransmission: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Methyldopamine hydrochloride, also known as 4-methoxytyramine, is a methylated metabolite of the crucial neurotransmitter dopamine (B1211576). Formed through the action of catechol-O-methyltransferase (COMT), its role in central nervous system signaling has been largely overshadowed by its more extensively studied isomer, 3-O-methyldopamine (3-methoxytyramine). This technical guide synthesizes the currently available, though limited, scientific information regarding the neuropharmacological profile of 4-O-Methyldopamine. It highlights its known interactions with the Trace Amine-Associated Receptor 1 (TAAR1), its potential as an inhibitor of dihydropteridine reductase, and presents a comparative perspective with related dopamine metabolites. Due to the nascent stage of research on this specific compound, this document also outlines the necessary experimental frameworks to fully elucidate its function in neurotransmission, thereby identifying key areas for future investigation.

Introduction

Dopamine, a central catecholamine neurotransmitter, is integral to motor control, motivation, reward, and executive functions. Its metabolic pathways are critical for terminating its synaptic action and are of significant interest in the study of neurological and psychiatric disorders. One of the primary enzymes responsible for dopamine metabolism is Catechol-O-methyltransferase (COMT), which catalyzes the transfer of a methyl group to one of the hydroxyl groups of the catechol ring, leading to the formation of 3-O-methyldopamine or 4-O-Methyldopamine. While 3-O-methyldopamine has been investigated for its role as a neuromodulator, the physiological significance of 4-O-Methyldopamine in neurotransmission remains largely uncharacterized. This guide aims to consolidate the existing data and provide a foundational understanding for researchers in the field.

Biochemical Profile and Metabolism

4-O-Methyldopamine is structurally similar to dopamine, with the key difference being the methylation of the hydroxyl group at the 4-position of the phenyl ring.

Metabolic Pathway of Dopamine

Figure 1. Metabolic conversion of dopamine to its O-methylated metabolites by COMT.

Quantitative Pharmacological Data

Direct and comprehensive quantitative data on the binding affinity and functional activity of this compound at a wide range of neurotransmitter receptors and transporters are notably scarce in the published literature. The available data primarily focuses on its interaction with the Trace Amine-Associated Receptor 1 (TAAR1) and its comparison with its isomer, 3-methoxytyramine.

Table 1: Receptor and Enzyme Interaction Profile of 4-O-Methyldopamine and Related Compounds

| Compound | Target | Species | Assay Type | Value | Reference |

| 4-Methoxytyramine | TAAR1 | Rat | Agonist Activity | Potent Agonist | [1] |

| 4-Methoxytyramine | TAAR1 | Human | Agonist Activity | Confirmed Agonist | [1] |

| 3-Methoxytyramine | TAAR1 | Rat | Agonist Activity | Potent Agonist | [1] |

| 3-Methoxytyramine | TAAR1 | Human | Agonist Activity | Confirmed Agonist | [1] |

| 4-O-Methyldopamine | Dihydropteridine Reductase | - | Inhibition | Inhibitor (IC50 not specified) | - |

Note: Specific EC50 or Ki values for 4-methoxytyramine at human TAAR1 are not consistently available in the public domain.

Role in Neurotransmission

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

The most significant finding to date regarding the neuropharmacological action of 4-O-Methyldopamine is its activity as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1 is a G-protein coupled receptor that is expressed in key monoaminergic brain regions and is known to modulate the activity of dopamine, norepinephrine (B1679862), and serotonin (B10506) systems.

Hypothesized TAAR1 Signaling Pathway for 4-O-Methyldopamine

Figure 2. Hypothesized intracellular signaling cascade following TAAR1 activation by 4-O-Methyldopamine.

Activation of TAAR1 by agonists can lead to a variety of downstream effects, including the modulation of monoamine transporter function, which can, in turn, alter the synaptic concentrations of neurotransmitters like dopamine.

Dihydropteridine Reductase Inhibition

4-O-Methyldopamine has been identified as an inhibitor of dihydropteridine reductase (DHPR). This enzyme is crucial for the regeneration of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for the synthesis of dopamine, norepinephrine, and serotonin. Inhibition of DHPR could therefore lead to a reduction in the synthesis of these key monoamines. However, the potency (e.g., IC50) of 4-O-Methyldopamine as a DHPR inhibitor has not been quantitatively determined.

In Vivo Behavioral Studies

A comparative in vivo study in a mouse model of akinesia revealed a significant functional divergence between 4-O-Methyldopamine and its 3-O-methylated isomer. While intracerebral administration of 3-methoxytyramine induced behavioral activation, 4-methoxytyramine did not produce any significant motor effects. This finding underscores the importance of the position of the methyl group for the biological activity of dopamine metabolites and suggests that 4-O-Methyldopamine may not directly engage motor circuits in the same manner as other dopaminergic compounds.

Proposed Experimental Protocols for Further Investigation

To comprehensively understand the role of 4-O-Methyldopamine in neurotransmission, a systematic pharmacological evaluation is required. The following are proposed experimental workflows.

Workflow for In Vitro Characterization

Figure 3. A proposed workflow for the in vitro pharmacological profiling of 4-O-Methyldopamine.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of 4-O-Methyldopamine for a broad range of CNS receptors.

-

Methodology:

-

Prepare cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue).

-

Incubate the membranes with a specific radioligand for the target receptor at a fixed concentration.

-

Add increasing concentrations of this compound to compete with the radioligand for binding.

-

After reaching equilibrium, separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value (concentration of 4-O-Methyldopamine that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

Neurotransmitter Transporter Uptake Assays

-

Objective: To assess the effect of 4-O-Methyldopamine on the function of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

-

Methodology:

-

Use synaptosomes prepared from specific brain regions (e.g., striatum for DAT) or cells stably expressing the transporter of interest.

-

Pre-incubate the synaptosomes/cells with various concentrations of this compound.

-

Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [3H]dopamine).

-

After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Measure the radioactivity retained by the synaptosomes/cells.

-

Determine the IC50 for the inhibition of neurotransmitter uptake.

-

In Vivo Microdialysis

-

Objective: To measure the effect of local or systemic administration of 4-O-Methyldopamine on the extracellular levels of dopamine and other monoamines in specific brain regions of awake, freely moving animals.

-

Methodology:

-

Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

-

After a recovery period, perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.

-

Collect dialysate samples at regular intervals to establish a baseline of neurotransmitter levels.

-

Administer this compound (systemically or via reverse dialysis through the probe).

-

Continue collecting dialysate samples and analyze the concentrations of dopamine, serotonin, norepinephrine, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Conclusion and Future Directions

The current body of scientific literature provides a tantalizing but incomplete picture of the role of this compound in neurotransmission. Its confirmed agonism at TAAR1 suggests a potential modulatory role in monoaminergic systems, a hypothesis that warrants rigorous investigation. The lack of significant motor effects in vivo, in contrast to its isomer 3-methoxytyramine, points to a nuanced and likely distinct physiological function.

For drug development professionals and researchers, 4-O-Methyldopamine represents an under-explored endogenous molecule with potential therapeutic relevance. Future research should prioritize a comprehensive in vitro pharmacological profiling to determine its receptor and transporter interaction landscape. Subsequent in vivo studies, including electrophysiology and microdialysis, will be crucial to elucidate its effects on neuronal activity and neurotransmitter dynamics. A thorough understanding of the pharmacology of 4-O-Methyldopamine will not only shed light on the complex metabolism of dopamine but may also uncover novel therapeutic targets for neurological and psychiatric disorders.

References

4-O-Methyldopamine Hydrochloride (CAS 645-33-0): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Methyldopamine (4-methoxytyramine), a primary metabolite of the widely used antihypertensive drug methyldopa (B1676449), is a catecholamine compound with significant biological activity. This document provides a comprehensive technical overview of 4-O-Methyldopamine hydrochloride (CAS 645-33-0), consolidating its chemical properties, known pharmacological actions, and the methodologies used to characterize them. The primary mechanism of action is believed to be through agonism at α2-adrenergic receptors, which are coupled to Gi proteins, leading to downstream inhibitory signaling. Additionally, like its parent compound dopamine (B1211576), it has been noted to inhibit dihydropteridine reductase (DHPR). This guide presents available quantitative data, outlines detailed experimental protocols for its study, and visualizes key pathways and workflows to support further research and development.

Chemical and Physical Properties

This compound is the salt form of 4-O-Methyldopamine, also known as 3-Hydroxy-4-methoxyphenethylamine. Its properties are summarized below.

| Property | Value | Citations |

| CAS Number | 645-33-0 | [1] |

| Molecular Formula | C₉H₁₄ClNO₂ | [2] |

| Molecular Weight | 203.67 g/mol | [1] |

| IUPAC Name | 5-(2-aminoethyl)-2-methoxyphenol;hydrochloride | [2] |

| Synonyms | 3-Hydroxy-4-methoxyphenethylamine HCl, 4-Methoxytyramine HCl, Dopamine Impurity A (EP) | [1][2] |

| Appearance | White to light beige powder | |

| Melting Point | 207-211°C | |

| Solubility | Soluble in DMF (5 mg/ml), DMSO (5 mg/ml), and PBS (pH 7.2, 10 mg/ml). Slightly soluble in Ethanol. | |

| SMILES | COC1=C(C=C(C=C1)CCN)O.Cl | |

| InChI Key | KAAFITWSSODFMA-UHFFFAOYSA-N |

Pharmacology and Mechanism of Action

4-O-Methyldopamine is an active metabolite of methyldopa, and its pharmacological effects are central to the therapeutic action of the parent drug.[3] Its primary activities involve the adrenergic system and key enzymatic pathways.

Adrenergic Receptor Activity

The principal mechanism of action for 4-O-Methyldopamine is its activity as a potent agonist at alpha-adrenergic receptors, with a notable selectivity for the α2 subtype.[4][5] Studies have indicated that "methyldopamine" is significantly more potent than its parent neurotransmitter, dopamine, in activating these receptors.[6] This agonism at central α2-adrenergic receptors is believed to be a key contributor to the antihypertensive effects of methyldopa.[4]

| Target | Activity | Potency Relative to Dopamine | Notes | Citations |

| Alpha-Adrenergic Receptors | Agonist | 30- to 100-fold more potent | This increased potency is critical for its biological effects. The activity can be blocked by α-adrenergic antagonists like phentolamine. | [6] |

| Alpha-2 Adrenergic Receptor | Agonist | Implied High Potency | As a metabolite of methyldopa, its activity at α2 receptors is considered a primary driver of the parent drug's effects. | [4][5] |

Signaling Pathway

Alpha-2 adrenergic receptors are canonical G protein-coupled receptors (GPCRs) that signal through the inhibitory G protein, Gi.[7] Activation of the α2-receptor by an agonist like 4-O-Methyldopamine initiates a cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This ultimately results in a reduction of sympathetic outflow from the central nervous system.[3]

Dihydropteridine Reductase (DHPR) Inhibition

| Enzyme | Activity | IC50 (for Dopamine) | Notes | Citations |

| Dihydropteridine Reductase (DHPR) | Inhibitor | ~0.11 mM | Inhibition of DHPR can impact the synthesis of dopamine and serotonin (B10506) by limiting the cofactor BH4. | [8][9] |

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following sections describe representative methodologies based on standard practices for characterizing similar compounds.

Radioligand Binding Assay for α2-Adrenergic Receptor Affinity

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of this compound for the α2-adrenergic receptor.

Objective: To quantify the affinity of the test compound by measuring its ability to displace a known radiolabeled antagonist from the receptor.

Materials:

-

Receptor Source: Membrane preparation from cells expressing the human α2-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-Yohimbine or [³H]-Rauwolscine (specific α2-antagonists).

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: Phentolamine or another high-affinity unlabeled antagonist (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Instrumentation: Scintillation counter, 96-well plates, cell harvester.

Procedure:

-

Membrane Preparation: Homogenize receptor-expressing cells in ice-cold lysis buffer and centrifuge to pellet membranes. Wash and resuspend the pellet in the assay buffer. Determine protein concentration via a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of assay buffer (for total binding) OR 50 µL of non-specific control (for non-specific binding) OR 50 µL of diluted 4-O-Methyldopamine.

-

50 µL of radioligand at a concentration near its Kd.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B, pre-soaked in polyethylenimine). Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of 4-O-Methyldopamine. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dihydropteridine Reductase (DHPR) Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of DHPR by this compound.

Objective: To determine the IC50 of the test compound by measuring the decrease in the rate of NADH oxidation by DHPR.

Materials:

-

Enzyme: Purified dihydropteridine reductase.

-

Substrate: Quinonoid dihydrobiopterin (qBH2), typically generated in situ from a stable precursor like 6,7-dimethyl-5,6,7,8-tetrahydropterin (DMPH4) or BH4.

-

Cofactor: NADH.

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: 100 mM Tris-HCl, pH 7.4.

-

Instrumentation: UV-Vis spectrophotometer capable of kinetic measurements at 340 nm.

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, a fixed concentration of NADH (e.g., 100-200 µM), and the desired concentration of 4-O-Methyldopamine (or vehicle for control).

-

Baseline Measurement: Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

-

Reaction Initiation: Initiate the reaction by adding a fixed amount of DHPR and the substrate (qBH2).

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes). The rate of decrease is proportional to DHPR activity.

-

Data Analysis: Calculate the initial rate of reaction (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition (relative to the uninhibited control) against the log concentration of 4-O-Methyldopamine. Fit the data to determine the IC50 value.

In Vivo Activity

While specific in vivo studies focusing solely on 4-O-Methyldopamine are limited, the effects of its parent drug, methyldopa, are well-documented. Administration of methyldopa leads to a reduction in blood pressure and heart rate. Given that 4-O-Methyldopamine is an active metabolite, it is expected to produce similar cardiovascular effects, primarily a hypotensive response, when administered directly.

An experimental workflow to assess these effects in a rodent model is described below.

Synthesis Outline

The synthesis of this compound can be approached from commercially available precursors like 3,4-dimethoxyphenethylamine. A common strategy involves selective demethylation.

General Synthetic Route:

-

Starting Material: 3,4-Dimethoxyphenethylamine.

-

Protection (Optional): The primary amine may be protected (e.g., as a carbamate) to prevent side reactions.

-

Selective Demethylation: The two methoxy (B1213986) groups on the phenyl ring have different reactivities. Selective demethylation at the 3-position is required. This can be challenging and may require specific reagents or multi-step procedures to achieve regioselectivity. A common method for demethylation of aryl methyl ethers is treatment with a strong acid like hydrobromic acid (HBr).[10] Controlling reaction conditions (temperature, time) may allow for selective removal of one methyl group.

-

Deprotection: If an amine protecting group was used, it is removed in the final step.

-

Salt Formation: The resulting free base (4-O-Methyldopamine) is treated with hydrochloric acid (HCl) in a suitable solvent (e.g., isopropanol, ethanol) to precipitate the hydrochloride salt.[10]

Conclusion and Future Directions

This compound is a pharmacologically active metabolite of methyldopa with potent agonist activity at α2-adrenergic receptors. Its role in the antihypertensive effects of its parent compound is significant, yet direct and detailed characterization of its properties remains an area ripe for further investigation. Key research opportunities include:

-

Quantitative Receptor Profiling: Determining the binding affinities (Ki) and functional potencies (EC50) of 4-O-Methyldopamine at a full panel of adrenergic and dopaminergic receptor subtypes to fully elucidate its selectivity.

-

Enzymatic Inhibition: Quantifying the IC50 value for its inhibition of dihydropteridine reductase to understand its impact on neurotransmitter biosynthesis.

-

Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of 4-O-Methyldopamine itself to better understand its contribution to the overall pharmacokinetics of methyldopa.

-

In Vivo Studies: Conducting dose-response studies in relevant animal models to directly quantify its effects on cardiovascular parameters.

This technical guide provides a foundational understanding of this compound, offering the necessary information and methodological frameworks to enable and accelerate future research into this important bioactive compound.

References

- 1. 4-o-methyldopamine hyrdochloride | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. Effects of methyldopa metabolites on amine transmitters and adrenergic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of alpha-methyldopa on alpha-noradrenergic receptor binding sites in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unusual alpha adrenergic receptor potency of methyldopa metabolites on melanocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of dihydropteridine reductase by dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of dihydropteridine reductase by dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN111892507A - Synthesis method of high-purity dopamine hydrochloride - Google Patents [patents.google.com]

In-Depth Technical Guide: 4-O-Methyldopamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Methyldopamine hydrochloride, a derivative of the neurotransmitter dopamine (B1211576), is a compound of significant interest in pharmacological and neuroscience research. As a metabolite of dopamine, it holds potential for elucidating novel pathways in neurotransmission and for the development of therapeutic agents targeting the central nervous and cardiovascular systems. This technical guide provides a comprehensive overview of this compound, including its chemical synonyms, physicochemical properties, detailed experimental protocols for its study, and an exploration of its potential biological signaling pathways.

Chemical Synonyms and Identifiers

For clarity and cross-referencing in research, this compound is known by several alternative names and identifiers.

| Type | Identifier |

| Systematic Name | 5-(2-aminoethyl)-2-methoxyphenol hydrochloride |

| Alternative Names | 4-Methoxytyramine hydrochloride[1][2] |

| 3-Hydroxy-4-methoxyphenethylamine hydrochloride[1] | |

| 4-Methoxy-3-hydroxyphenethylamine hydrochloride[3] | |

| 2-(3-Hydroxy-4-methoxyphenyl)ethanamine hydrochloride[4] | |

| 5-(2-Aminoethyl)-2-methoxyphenol Hydrochloride[4][5] | |

| Phenol, 5-(2-aminoethyl)-2-methoxy-, hydrochloride (1:1)[4] | |

| Dopamine Hydrochloride - Impurity A (Hydrochloride Salt)[4] | |

| CAS Number | 645-33-0[6] |

| Molecular Formula | C₉H₁₃NO₂ · HCl[6] |

| Molecular Weight | 203.67 g/mol [2] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Source |

| Melting Point | 207-211 °C | [6] |

| Solubility | DMF: 5 mg/mLDMSO: 5 mg/mLPBS (pH 7.2): 10 mg/mLEthanol: Slightly soluble | [7] |

| Appearance | Solid | [7] |

| pKa (Predicted) | Amine: ~10.5Phenol: ~9.5 | N/A |

| LogP (Predicted) | ~1.2 | N/A |

Spectral Data

Spectral analysis is essential for the identification and characterization of this compound.

| Technique | Data Highlights |

| Mass Spectrometry | Fragmentation patterns would likely show a prominent molecular ion peak and characteristic fragments resulting from cleavage of the ethylamine (B1201723) side chain. |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to exhibit characteristic peaks for the phenolic -OH, aromatic C-H, amine N-H, and C-O ether stretches. |

| ¹H NMR Spectroscopy | The proton NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the ethylamine side chain, and the methoxy (B1213986) group protons. |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum would display signals corresponding to the aromatic carbons, the ethylamine side chain carbons, and the methoxy carbon. |

Experimental Protocols

This section details methodologies for key experiments that have been or could be conducted to investigate the biological effects of this compound.

Cell Viability Assay in SH-SY5Y Neuroblastoma Cells

This protocol is designed to assess the cytotoxic effects of this compound on the human neuroblastoma cell line SH-SY5Y.

Materials:

-

SH-SY5Y cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with the treatment solutions and incubate for a specified period (e.g., 24, 48, or 72 hours).

-